1,1-Cyclobutanedimethanamine
Overview
Description
1,1-Cyclobutanedimethanamine is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alkaloid Research
1,1-Cyclobutanedimethanamine, as part of the cyclobutane family, has been studied in the context of cyclobutane-containing alkaloids. These compounds, found in both terrestrial and marine species, exhibit a variety of biological activities, including antimicrobial, antibacterial, and anticancer effects. Research has focused on their structures, origins, biosynthesis, photodimerization, and biological activities, highlighting the potential of cyclobutane alkaloids in drug discovery (Dembitsky, 2007), (Sergeiko et al., 2008).
Medicinal Chemistry
Cyclobutanes, including this compound, are increasingly utilized in medicinal chemistry due to their unique structural characteristics. These include a puckered structure, longer C-C bond lengths, and chemical inertness despite being a highly strained carbocycle. Their use in drug candidates has been for purposes such as improving metabolic stability, directing pharmacophore groups, and inducing conformational restriction, demonstrating the versatility of cyclobutanes in drug design (van der Kolk et al., 2022).
Anticancer Drug Research
In the field of anticancer drug research, this compound derivatives have been studied. For instance, the compound has been used in the synthesis of platinum complexes that show promising antitumor activity. These complexes, like carboplatin, which contains a cyclobutane-1,1-dicarboxylic acid ligand, have been characterized through various spectroscopic methods, demonstrating their potential in cancer treatment (Frey et al., 1993), (Bitha et al., 1989).
Molecular Structure Studies
Research has also delved into the molecular structure and dynamics of cyclobutane derivatives. For example, studies on 1,1-Cyclobutanedicarboxylic acid have revealed insights into the electron density distribution and ring conformation, contributing to adeeper understanding of the structural properties of cyclobutane compounds. This information is crucial for designing new molecules with specific properties for various applications, such as pharmaceuticals (Soltzberg & Margulis, 1971).
Catalysis and Synthesis
Cyclobutanes have been explored in catalysis and synthetic chemistry. For example, a study demonstrates the synthesis of functionalized cyclobutenes via multicomponent thermal [2 + 2] cycloaddition reactions, showcasing the potential of cyclobutane derivatives in creating complex molecules (Sheldrake et al., 2005). Additionally, cobalt-catalyzed reactions involving cyclobutanes have been investigated, highlighting their use in creating chiral molecules from simple precursors (Pagar & RajanBabu, 2018).
Biocompatibility and Drug Delivery
The role of cyclobutane derivatives in the development of novel drug delivery systems has been explored. For instance, dendrimers, which are highly branched macromolecules, have shown promise in applications like controlled drug release and tissue targeting. Studies on polyamidoamine dendrimers, which may include cyclobutane units, have provided insights into their biocompatibility and potential for medical applications (Malik et al., 2000).
Optical Resolution and Molecular Studies
Research has also been conducted on the optical resolution and molecular studies of cyclobutane derivatives. The resolution of cyclobutane dimers into optically active forms, for example, provides valuable information for chiral synthesis and the development of enantioselective reactions (Adegawa et al., 1993).
Safety and Hazards
Future Directions
While specific future directions for 1,1-Cyclobutanedimethanamine are not available, the field of chemical synthesis is continuously evolving. New methods for the synthesis of cyclobutane rings have emerged in recent years , and these could potentially be applied to the synthesis of this compound in the future.
Mechanism of Action
Biochemical Pathways
Given the complexity of biochemical systems, this compound could potentially influence multiple pathways .
Pharmacokinetics
Information about its bioavailability is also currently unavailable .
Action Environment
Properties
IUPAC Name |
[1-(aminomethyl)cyclobutyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-4-6(5-8)2-1-3-6/h1-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEQILXWAPILBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308441 | |
Record name | 1,1-Cyclobutanedimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38932-71-7 | |
Record name | 1,1-Cyclobutanedimethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38932-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Cyclobutanedimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.